(2-Chloro-6-methyl-pyrimidine-4-yl)-cyclohexylamine
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Overview
Description
2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine is a chemical compound with the molecular formula C11H16ClN3. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological applications. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a cyclohexyl group at the nitrogen atom, and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with cyclohexylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines
- Pyrimidine N-oxides
- Dihydropyrimidines
Scientific Research Applications
2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine.
N-Cyclohexyl-6-methylpyrimidin-4-amine: Lacks the chlorine substitution at the 2-position.
2-Chloro-N-cyclohexylpyrimidin-4-amine: Lacks the methyl group at the 6-position.
Uniqueness: 2-Chloro-N-cyclohexyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16ClN3 |
---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H16ClN3/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14,15) |
InChI Key |
FCZIYFITALPIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2CCCCC2 |
Origin of Product |
United States |
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